N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
Description
N-(2-Methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-methoxyphenyl group attached to the acetamide nitrogen and a thiophene-2-sulfonyl moiety at the acetyl position.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-18-11-6-3-2-5-10(11)14-12(15)9-20(16,17)13-7-4-8-19-13/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYPAEMLCLYNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: This can be achieved by reacting 2-methoxyphenylamine with acetic anhydride under controlled conditions to form N-(2-methoxyphenyl)acetamide.
Introduction of the Thiophenylsulfonyl Group: The next step involves the sulfonylation of the acetamide derivative. This can be done by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group exhibits stability under standard oxidation conditions but can undergo further oxidation under aggressive reagents.
*The sulfonyl group is already in a +6 oxidation state, making further oxidation thermodynamically unfavorable without specialized catalysts .
Reduction Reactions
The sulfonyl and acetamide moieties participate in selective reductions:
Nucleophilic Substitution
The methoxyphenyl and sulfonyl groups direct substitution patterns:
Hydrolysis and Stability
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Cross-Coupling Reactions
The thiophene sulfonyl group participates in palladium-catalyzed couplings:
Radical Reactions
The sulfonyl group stabilizes radical intermediates in chain processes:
| Process | Initiator | Outcome |
|---|---|---|
| Thiophene C–H functionalization | Fe(acac)₂, DABCO·(SO₂)₂ | Sulfonylation at C4 via sulfur-centered radicals . |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs:
-
Primary pathway : Cleavage of sulfonyl group (ΔH = −178 kJ/mol) .
-
Secondary pathway : Methoxy group demethylation (E_a = 145 kJ/mol).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide as an anticancer agent. For instance, derivatives of sulfonamides have shown promising in vitro antiproliferative activity against cancer cell lines. In particular, compounds similar to this one have been evaluated for their ability to induce apoptosis and inhibit tumor growth in various models, including murine breast cancer models .
Case Study:
- Compound Evaluation: A related compound demonstrated significant inhibition of MMP2 (Matrix Metallopeptidase 2), suggesting a potential mechanism of action for its anticancer effects . This indicates that this compound could be explored further for its therapeutic efficacy in oncology.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that similar thiophenyl sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeasts like Candida glabrata and Candida krusei .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| This compound | Escherichia coli, Staphylococcus aureus | Significant |
| 2-(4-Methoxyphenoxy)-N-(thiophen-2-ylsulfonyl)acetamide | Candida glabrata, Candida krusei | Moderate |
Insecticidal Activity
The structural characteristics of this compound make it a candidate for use in agricultural applications, particularly as an insecticide. Studies on similar compounds have shown effectiveness against pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth), with some compounds achieving up to 100% lethality at specific concentrations .
Case Study:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Anti-Cancer Acetamide Derivatives
Compounds with a 2-methoxyphenyl group and heterocyclic sulfonyl substituents exhibit notable anti-cancer activity. For example:
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) : Demonstrated potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 10 µM) .
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) : Similar efficacy, highlighting the importance of the sulfonyl-quinazoline moiety for cytotoxicity .
Thiophene-Based Acetamides
Thiophene rings are common in bioactive acetamides:
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Synthesized via a two-step process involving acetyl chloride activation.
- N-(Thiophen-2-ylmethyl)acetamide : A simpler analog lacking the sulfonyl group, used as an intermediate in drug synthesis. Its lower molecular weight (MW: 169.23 g/mol) contrasts with the target compound’s higher complexity (MW: ~325 g/mol estimated) .
Structural Insight : The sulfonyl group in the target compound introduces stronger electron-withdrawing effects, which may enhance interactions with charged residues in enzyme active sites.
Ion Channel Inhibitors
- The 2-methoxyphenyl group is critical for selectivity .
- Target Compound: The thiophene-sulfonyl group may confer distinct target preferences, possibly broadening inhibitory profiles compared to Ani9’s phenoxy-acetamide structure.
Physicochemical Properties
Notes:
- The sulfonyl group reduces logP compared to benzothiazole derivatives, enhancing aqueous solubility.
- Higher hydrogen bond acceptors (e.g., sulfonyl O atoms) may improve target binding but reduce blood-brain barrier penetration.
Biological Activity
N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H13N1O3S2
- Molecular Weight : 295.38 g/mol
- CAS Number : 1021020-81-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and microbial infections.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
- Cell Cycle Arrest : Studies have demonstrated that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
Anticancer Properties
This compound has been evaluated for its anticancer properties through various in vitro and in vivo studies:
-
In Vitro Studies :
- The compound exhibited significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (murine tumor model) .
- It was found to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial regulators of apoptosis .
- In Vivo Studies :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
